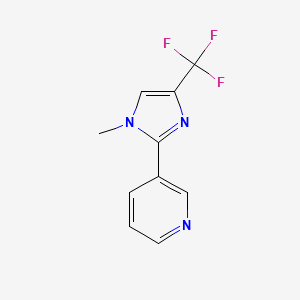

3-(1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)pyridine

Description

Propriétés

IUPAC Name |

3-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N3/c1-16-6-8(10(11,12)13)15-9(16)7-3-2-4-14-5-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLRRKLJMOLPNFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1C2=CN=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00628182 | |

| Record name | 3-[1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63875-04-7 | |

| Record name | 3-[1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Direct Introduction of the Trifluoromethyl Group

One widely used approach involves the direct introduction of the trifluoromethyl group onto a preformed pyridine or imidazole ring. This can be achieved using trifluoromethyl copper reagents or other trifluoromethyl active species that substitute halogenated pyridines or imidazoles. The process typically involves:

- Starting from halogenated pyridine (e.g., 3-bromopyridine).

- Reaction with trifluoromethyl copper or related reagents under controlled conditions to afford trifluoromethylated pyridine intermediates.

- Subsequent cyclization with appropriate methylated amine or imidazole precursors to form the imidazole ring.

This method benefits from operational simplicity and good regioselectivity but requires careful control of reaction conditions to avoid side reactions.

Construction of the Imidazole Ring from Trifluoromethyl-Containing Precursors

Another effective method is building the imidazole ring directly from trifluoromethyl-containing building blocks. This approach involves:

- Using trifluoromethyl-substituted aldehydes or ketones as starting materials.

- Condensation with methylated amines or amidines to form the imidazole ring.

- Subsequent coupling with pyridine derivatives via nucleophilic substitution or cross-coupling.

This strategy allows precise placement of the trifluoromethyl group on the imidazole ring and facilitates the introduction of the methyl group on the nitrogen atom.

Improved Processes for Related Imidazolyl Pyridine Derivatives

Patent literature describes improved processes for preparing related trifluoromethylated imidazolyl pyridine compounds, focusing on enhancing yield and purity. These processes often involve:

- Optimized reaction conditions for methylation of the imidazole nitrogen.

- Use of catalysts to promote selective trifluoromethylation.

- Stepwise synthesis to isolate intermediates and improve overall efficiency.

Representative Data and Reaction Conditions

The following table summarizes typical reaction conditions and yields reported for the preparation of trifluoromethylated pyridine-imidazole compounds similar to this compound:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Halogenated pyridine formation | Bromination of pyridine derivatives | 75-85 | Provides reactive site for trifluoromethylation |

| Trifluoromethylation | Trifluoromethyl copper reagent, inert atmosphere | 60-80 | Regioselective substitution on pyridine ring |

| Imidazole ring construction | Condensation with methylated amines, acid catalysis | 70-90 | Formation of 1-methyl-imidazole ring |

| Final coupling | Nucleophilic substitution or palladium-catalyzed coupling | 65-85 | Coupling pyridine and imidazole moieties |

Research Findings and Optimization Insights

- Selectivity and Yield: Direct trifluoromethylation often results in mixtures of regioisomers; thus, catalyst choice and reaction temperature are critical to maximize selectivity for the 4-position trifluoromethylation on the imidazole ring.

- Methylation Efficiency: Alkylation of the imidazole nitrogen to introduce the 1-methyl substituent is best achieved under mild conditions to avoid over-alkylation or decomposition.

- Purification: Due to the presence of closely related analogs and side products, chromatographic purification and crystallization are essential to obtain high-purity final compounds suitable for pharmaceutical applications.

- Scalability: Recent patents highlight scalable processes employing continuous flow reactors for trifluoromethylation steps, improving reproducibility and safety in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions

3-(1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)pyridine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazole and pyridine rings.

Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts that facilitate the substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted imidazole and pyridine compounds .

Applications De Recherche Scientifique

3-(1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)pyridine has several scientific research applications, including:

Mécanisme D'action

The mechanism of action of 3-(1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity, allowing it to effectively bind to target molecules and exert its effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

Aromaticity vs. Saturation

- In contrast, ZVE’s piperidine ring introduces a saturated six-membered ring, enhancing conformational flexibility and possibly altering solubility or bioavailability .

Electronic Effects

Lipophilicity and Steric Effects

- All three compounds share the trifluoromethyl group, known to enhance metabolic stability and lipophilicity.

Activité Biologique

3-(1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)pyridine is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The compound is characterized by the following structure:

This structure includes a pyridine ring and an imidazole moiety, which are known to contribute to various biological interactions.

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as a potential therapeutic agent. Research indicates that compounds with similar structures exhibit a range of activities including:

- Antimicrobial : Inhibition of bacterial growth and fungal infections.

- Anticancer : Induction of apoptosis in cancer cells and inhibition of tumor growth.

- Enzyme Inhibition : Targeting specific kinases and enzymes involved in disease pathways.

The mechanisms through which this compound exerts its biological effects include:

- Kinase Inhibition : Compounds in the imidazo[4,5-c]pyridine family have been shown to inhibit various kinases, leading to reduced cell proliferation in cancer models .

- DNA Interaction : The structural similarity to purines allows for potential interactions with DNA and RNA, affecting transcription and replication processes .

- Antimicrobial Activity : The trifluoromethyl group enhances lipophilicity, improving membrane permeability and thus increasing antimicrobial efficacy .

Anticancer Activity

A study evaluated the anticancer effects of related imidazole derivatives, revealing that modifications at the imidazole position significantly influenced cytotoxicity against various cancer cell lines. Specifically, compounds similar to this compound demonstrated IC50 values in the low micromolar range against breast and colon cancer cells .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| A | MCF-7 | 5.0 |

| B | HT-29 | 4.5 |

| C | A549 | 6.0 |

Antimicrobial Activity

In another investigation, derivatives were tested for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications could enhance activity against resistant strains.

| Compound | Bacteria Type | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|---|

| D | Staphylococcus aureus | 12.5 |

| E | Escherichia coli | 25 |

| F | Pseudomonas aeruginosa | 50 |

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 3-(1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)pyridine and its analogs?

- Methodological Answer : A common approach involves coupling pyridine derivatives with substituted imidazoles. For example, imidazole rings can be synthesized via cyclization reactions using formamide and bromo ketones under reflux conditions, followed by Suzuki-Miyaura cross-coupling with pyridine boronic esters to introduce the trifluoromethyl group . Alternative routes include C–N coupling in DMF with bases like K₂CO₃ for regioselective functionalization . Key intermediates, such as 1-methyl-4-(trifluoromethyl)-1H-imidazole-2-carboxylic acid, are often used as building blocks .

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : Distinct signals for the pyridine (δ 8.0–9.0 ppm) and imidazole (δ 7.3–7.8 ppm) protons confirm connectivity . The trifluoromethyl group shows a characteristic singlet at ~δ -62 ppm in ¹⁹F NMR .

- Mass Spectrometry : High-resolution MS (HRMS) with electrospray ionization (ESI) provides exact mass confirmation (e.g., calculated m/z 227.0462 for C₁₁H₈F₃N₃) .

- IR Spectroscopy : Stretching vibrations for C-F (1100–1200 cm⁻¹) and C=N (1600–1650 cm⁻¹) validate functional groups .

Q. What are the stability considerations for this compound under experimental conditions?

- Methodological Answer : Stability depends on pH and solvent polarity. In aqueous acidic media, the imidazole ring may undergo protonation, altering reactivity. Formulating salts (e.g., with surfactants or counterions like mesylate) improves stability in polar solvents like DMSO or ethanol . Accelerated stability studies under thermal stress (40–60°C) and UV light exposure are recommended to assess degradation pathways .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence the compound’s reactivity in catalytic systems?

- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the imidazole C2 position, facilitating nucleophilic aromatic substitution. Electrochemical studies (cyclic voltammetry) reveal oxidation potentials (e.g., ~1.2 V vs. SCE) that correlate with ligand donor strength in metal complexes . DFT calculations (B3LYP/6-31G*) can model charge distribution and predict regioselectivity in cross-coupling reactions .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. agonist effects) may arise from assay conditions. For example, in IDO1 (indoleamine 2,3-dioxygenase) inhibition studies, verify enzyme purity and use standardized IC₅₀ protocols with kynurenine quantification via HPLC . Control experiments with structurally similar analogs (e.g., varying methyl/trifluoromethyl positions) can isolate structure-activity relationships (SAR) .

Q. How can computational docking elucidate binding modes of this compound with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) using crystal structures (e.g., PDB ID 4PK5) identifies key interactions:

- The trifluoromethyl group occupies hydrophobic pockets.

- The pyridine nitrogen forms hydrogen bonds with active-site residues.

- Free energy calculations (MM-GBSA) validate binding affinities .

- Validation : Compare docking poses with mutagenesis data (e.g., alanine scanning) to confirm critical residues .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Racemization risks occur during imidazole functionalization. Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (lipases in organic solvents) ensures enantiopurity . Monitor optical rotation ([α]D) and chiral HPLC (Chiralpak AD-H column) to quantify enantiomeric excess (ee) during process optimization .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.